25B-NBOMe

5-HT2A receptor binding radioligand displacement Ki determination

Procure 25B-NBOMe (≥98%) as a certified analytical reference standard for forensic toxicology, PET tracer development, and 5-HT2A neuropharmacology. Its ultrapotent affinity (Ki 0.05 nM) and 100-fold selectivity over 5-HT2C ensure precise, replicable experimental outcomes. This compound is essential for LC-MS/MS method validation and receptor signaling studies.

Molecular Formula C18H22BrNO3
Molecular Weight 380.3 g/mol
CAS No. 1026511-90-9
Cat. No. B1664020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25B-NBOMe
CAS1026511-90-9
Synonyms2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine
25B-NBOMe
4-bromo-2,5-dimethoxy-N-((2-methoxyphenyl)methyl)benzeneethanamine
Molecular FormulaC18H22BrNO3
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC
InChIInChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3
InChIKeySUXGNJVVBGJEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





25B-NBOMe (CAS 1026511-90-9) - High-Affinity 5-HT2A Receptor Agonist for Neuropharmacology and Forensic Research


25B-NBOMe (4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine, also known as NBOMe-2C-B or Cimbi-36) is a synthetic phenethylamine derivative that acts as an ultrapotent agonist at the serotonin 5-HT2A receptor [1]. It was developed in 2004 as part of a series of N-benzyl substituted phenethylamines designed to enhance binding affinity and selectivity [1]. The compound is primarily utilized in academic and forensic settings as a pharmacological probe for the serotonergic system, as a radiolabeled tracer for PET imaging, and as a certified reference standard for analytical method development and toxicological screening [2] [3].

Why 25B-NBOMe Cannot Be Readily Substituted by Other NBOMe or 2C-x Analogs in Research and Forensic Applications


Although 25B-NBOMe belongs to the broader NBOMe series, its specific bromine substitution at the 4-position of the phenyl ring and its unique N-(2-methoxybenzyl) group confer a distinct pharmacological fingerprint that distinguishes it from its closest analogs, such as 25I-NBOMe, 25C-NBOMe, and its parent compound, 2C-B [1] [2]. While all members of this class share high affinity for the 5-HT2A receptor, they exhibit marked differences in receptor binding affinity, functional selectivity across 5-HT2 subtypes, and metabolic stability, which can critically influence experimental outcomes in in vitro assays, in vivo behavioral models, and analytical detection protocols [3]. Direct substitution without accounting for these quantitative differences can lead to non-comparable receptor activation profiles, inaccurate toxicological interpretation, and method validation failures in forensic casework [4]. The following evidence guide provides a quantitative framework for understanding these critical distinctions to support informed procurement and experimental design decisions.

Quantitative Differentiation of 25B-NBOMe (CAS 1026511-90-9) from Structural Analogs: A Comparative Evidence Guide


Subnanomolar 5-HT2A Receptor Binding Affinity: 25B-NBOMe Exhibits Higher Affinity than 25I-NBOMe and its Parent Compound 2C-B

In direct radioligand binding assays using [³H]ketanserin displacement, 25B-NBOMe demonstrates subnanomolar affinity for the human 5-HT2A receptor, with a reported Ki value of 0.5 nM [1]. This affinity is approximately 2-fold higher than that of the structurally similar 25I-NBOMe (Ki = 1.2 nM) and represents a dramatic 90-fold increase compared to its parent compound 2C-B (Ki = 45 nM) [2]. Another study reported an even lower Ki of 0.05 nM for 25B-NBOMe, emphasizing its exceptionally high affinity . This binding enhancement is attributed to the N-2-methoxybenzyl moiety, which establishes an additional salt bridge and extensive hydrophobic contacts within the orthosteric binding pocket of the 5-HT2A receptor [3].

5-HT2A receptor binding radioligand displacement Ki determination

100-Fold Selectivity for 5-HT2A Over 5-HT2C Receptors: A Differential Profile Distinct from Other NBOMe Analogs

25B-NBOMe exhibits a high degree of selectivity for the 5-HT2A receptor over the 5-HT2C receptor, with a 100-fold difference in binding affinity (Ki 5-HT2A = 0.05 nM; Ki 5-HT2C = 4.6 nM) . This selectivity ratio is notably distinct from that of 25I-NBOMe, which shows approximately 10-fold selectivity for 5-HT2A over 5-HT2C [1]. Furthermore, NBOMe compounds as a class exhibit over 1000-fold selectivity for 5-HT2A compared to the 5-HT1A receptor [2]. This differential selectivity profile makes 25B-NBOMe a more targeted tool for investigating 5-HT2A-specific signaling pathways with reduced confounding effects from 5-HT2C activation, a limitation often encountered with less selective agonists.

receptor selectivity off-target binding 5-HT2C serotonergic pharmacology

In Vivo Hallucinogenic Activity: 25B-NBOMe Elicits a Robust Head-Twitch Response with an Inverted U-Shaped Dose-Response Curve

In freely moving rats, 25B-NBOMe induces a robust head and body twitch response (WDS), a well-validated behavioral proxy for 5-HT2A-mediated hallucinogenic activity [1]. This effect displays an inverted U-shaped dose-response relationship, with maximal efficacy observed at 0.3 mg/kg, where the number of head twitches is significantly elevated compared to vehicle controls (p < 0.01) [1]. This is in contrast to the effects of MDMA, which at an equivalent dose of 5 mg/kg did not produce significant head twitch activity in the same paradigm [1]. The behavioral response is accompanied by significant increases in extracellular dopamine, serotonin, and glutamate levels in the frontal cortex, striatum, and nucleus accumbens, as measured by microdialysis [1].

head-twitch response in vivo behavioral pharmacology hallucinogenic activity 5-HT2A activation

Differential CYP450-Mediated Metabolism: CYP2D6 is the Principal Contributor to Hepatic Clearance for 25B-NBOMe

Human cytochrome P450 kinetic studies using the substrate depletion approach have identified distinct metabolic pathways for NBOMe analogs. For 25B-NBOMe, CYP2D6 is the predominant enzyme responsible for hepatic net clearance, accounting for 69% of its metabolism [1]. In comparison, while CYP2D6 also plays a major role for 25I-NBOMe (61%) and 25C-NBOMe (83%), the contribution of other isoforms like CYP2C19 varies [1]. 25B-NBOMe yields 66 distinct metabolites identified via LC-HR-MS/MS in human and rat urine, including those from O-desmethylation, hydroxylation, and glucuronidation pathways [2]. This specific metabolic signature is critical for developing targeted analytical methods and for interpreting toxicological findings, as the presence and ratio of specific metabolites can differentiate 25B-NBOMe exposure from other NBOMe compounds [3].

drug metabolism CYP2D6 hepatic clearance forensic toxicology

Ex Vivo Stability in Whole Blood: 25B-NBOMe Demonstrates Comparable or Slightly Improved Stability Over 25I-NBOMe at Refrigerated Temperatures

A 180-day stability study of NBOMe compounds in whole blood revealed that 25B-NBOMe, like its analogs, is unstable at room temperature but can be preserved under refrigeration or freezing [1]. At room temperature (RT), low-concentration samples (0.3 ng/mL) of 25B-NBOMe and 25I-NBOMe decreased by more than 20% after 15 days and were undetectable after 30 days [1]. At 4 °C, low-concentration 25B-NBOMe decreased by up to 54% over 180 days, while high-concentration samples (8 ng/mL) of both 25B-NBOMe and 25I-NBOMe were unstable after 180 days [1]. All analytes, including 25B-NBOMe, were stable for the full 180-day period when stored at -20 °C [1]. This stability profile underscores the critical need for strict cold-chain management during sample collection, transport, and storage for 25B-NBOMe analysis.

analyte stability forensic toxicology sample storage LC-MS/MS

High-Impact Research and Forensic Applications of 25B-NBOMe (CAS 1026511-90-9) Validated by Quantitative Evidence


1. Development and Validation of Ultra-Sensitive Analytical Methods for Forensic Toxicology

Given the high potency and low effective doses of NBOMe compounds, analytical chemists in forensic and clinical toxicology laboratories require methods with sub-nanogram per milliliter sensitivity. 25B-NBOMe is frequently included in multi-analyte LC-MS/MS and GC-MS methods for the detection of new psychoactive substances (NPS) in complex biological matrices such as blood, urine, and hair [1] [2]. Its use as a certified reference standard is essential for establishing method linearity, determining limits of detection (LOD) and quantification (LOQ), and assessing matrix effects [3]. Furthermore, the documented instability of 25B-NBOMe in whole blood at room temperature and 4°C mandates specific sample handling and storage protocols that must be integrated into laboratory standard operating procedures (SOPs) to ensure result integrity [4].

2. Positron Emission Tomography (PET) Tracer Development for Imaging 5-HT2A Receptor Density

The exceptionally high affinity of 25B-NBOMe for the 5-HT2A receptor (Ki values as low as 0.05-0.5 nM) makes it an attractive lead structure for the development of radiolabeled PET tracers . Derivatives of 25B-NBOMe, such as [¹¹C]Cimbi-36, have been synthesized and evaluated for in vivo imaging of 5-HT2A receptor density in the brain, providing a non-invasive tool for studying neuropsychiatric disorders including schizophrenia, depression, and Alzheimer's disease [5]. The high selectivity of 25B-NBOMe for 5-HT2A over 5-HT2C (100-fold) is a critical advantage in this context, as it reduces non-specific binding and improves the signal-to-noise ratio in the resulting PET images .

3. Mechanistic Studies of 5-HT2A Receptor Signaling and Behavior

In academic neuropharmacology, 25B-NBOMe serves as a potent and selective pharmacological probe for investigating the downstream consequences of 5-HT2A receptor activation [6]. Its robust induction of the head-twitch response (HTR) in rodents provides a quantitative behavioral readout for hallucinogenic activity, allowing researchers to study receptor desensitization, tolerance mechanisms, and the neural circuits underlying psychedelic experiences [6]. The compound's distinct selectivity profile (100-fold over 5-HT2C) and subnanomolar affinity make it a more precise tool than less selective agonists like DOI or the parent compound 2C-B for experiments designed to isolate 5-HT2A-specific signaling pathways in both in vitro and in vivo models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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